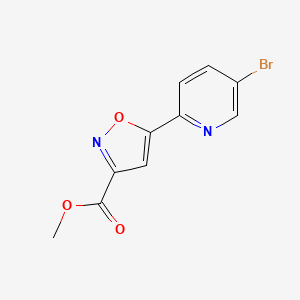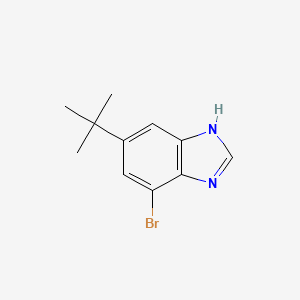
4-Bromo-6-(tert-butyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(tert-butyl)benzimidazole: is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a bromine atom at the 4-position and a tert-butyl group at the 6-position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(tert-butyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and tert-butylation. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with tert-butyl isocyanide under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(tert-butyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-6-(tert-butyl)benzimidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(tert-butyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The presence of the bromine atom and tert-butyl group can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-benzimidazole: Lacks the tert-butyl group, which may affect its binding affinity and specificity.
6-(tert-Butyl)-1H-benzimidazole: Lacks the bromine atom, which may influence its reactivity and biological activity.
2-Phenylbenzimidazole: Contains a phenyl group instead of bromine and tert-butyl groups, leading to different chemical and biological properties.
Uniqueness
4-Bromo-6-(tert-butyl)benzimidazole is unique due to the presence of both the bromine atom and tert-butyl group, which can enhance its chemical reactivity and biological activity. These functional groups can influence its binding affinity, specificity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
4-bromo-6-tert-butyl-1H-benzimidazole |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)7-4-8(12)10-9(5-7)13-6-14-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
VLSJDVIJEMKUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


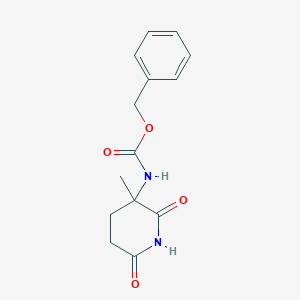
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
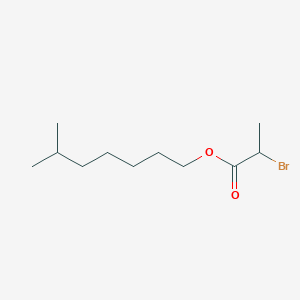
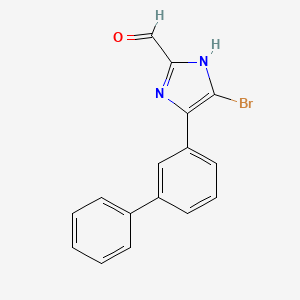
![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
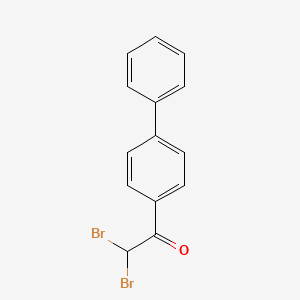
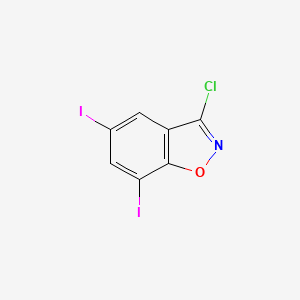

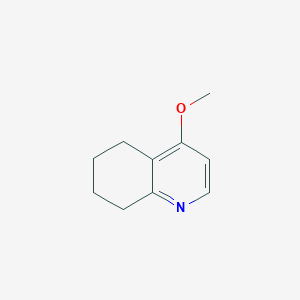

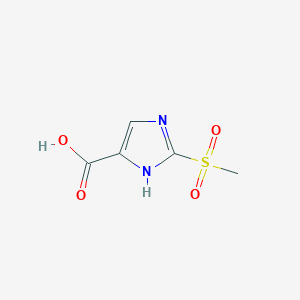
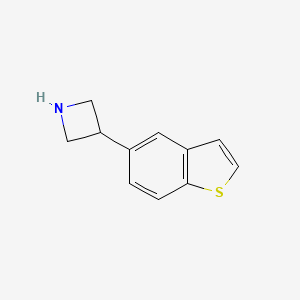
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
